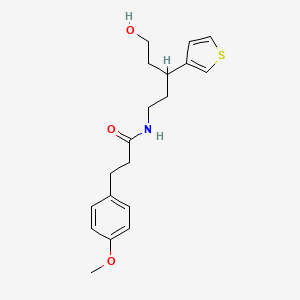
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide, also known as AMT-130, is a small molecule drug that is being developed as a potential treatment for Huntington's disease (HD). HD is a genetic disorder that affects the brain and causes progressive degeneration of neurons, leading to a range of symptoms including movement disorders, cognitive decline, and psychiatric disturbances. There is currently no cure for HD, and existing treatments only target the symptoms rather than the underlying cause of the disease. AMT-130 represents a promising new approach to treating HD by targeting the genetic mutation that causes the disease.
Applications De Recherche Scientifique
Antifungal, Antibacterial, and Antioxidant Activities
- Compounds derived from endophytic fungi, similar in structural motifs to the queried compound, have shown significant antifungal, antibacterial, and antioxidant activities. These include the inhibition of growth in various bacterial strains and potent antifungal activity against plant pathogens. Additionally, some compounds exhibited strong cytotoxicity against cancer cell lines, indicating their potential in developing new anticancer agents (Jian Xiao et al., 2014).
Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , have been synthesized and demonstrated to possess significant antioxidant and anticancer activities. These derivatives were found to be particularly effective against human glioblastoma and breast cancer cell lines, showcasing the therapeutic potential of such compounds in oncology research (I. Tumosienė et al., 2020).
Anti-Inflammatory Agents
- Research into N-substituted derivatives with similar structural elements has identified potential anti-inflammatory agents. These compounds were synthesized and evaluated for their analgesic and anti-inflammatory effects, demonstrating promising results that could inform the development of new therapeutic agents for inflammation-related conditions (H. Thabet et al., 2011).
Photosensitizing Properties
- Studies on zinc phthalocyanine derivatives, which share a moiety with the queried compound, have highlighted their high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These findings underscore the versatility of thiophene-containing compounds in medical applications, particularly in oncology (M. Pişkin et al., 2020).
Cytotoxic Evaluation
- The design and synthesis of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, incorporating elements similar to the target compound, have been explored for their cytotoxicity and potential as anticancer agents. Some derivatives showed high efficacy against resistant cell lines, indicating the potential of thiophene derivatives in cancer therapy (I. Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-24-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUPRYOUSTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)
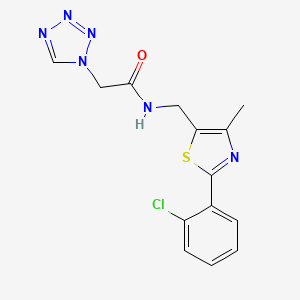
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)
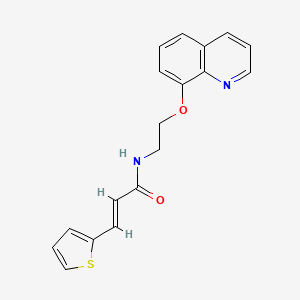
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)
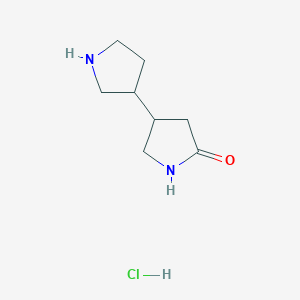
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)
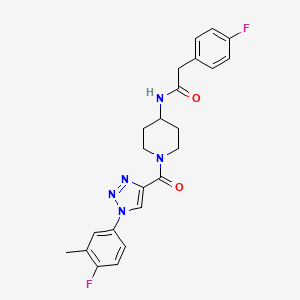
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)